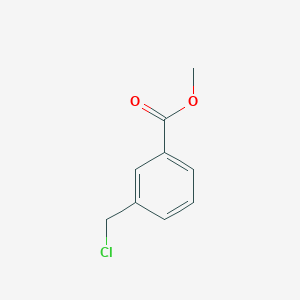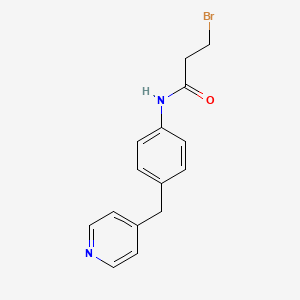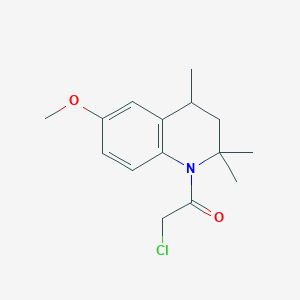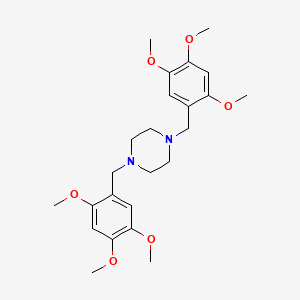
Methyl 3-(chloromethyl)benzoate
Overview
Description
Methyl 3-(chloromethyl)benzoate is an organic compound with the molecular formula C9H9ClO2 . It is commonly used as an intermediate in organic synthesis reactions . It can be used in the synthesis of various organic compounds, such as pesticides, pharmaceuticals, and dyes .
Synthesis Analysis
This compound is generally synthesized by the following steps :Molecular Structure Analysis
The molecular weight of this compound is 184.62 g/mol . The InChI code for this compound is 1S/C9H9ClO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 1.19 g/ml . Its boiling point is 276.8°C at 760 mmHg , and it has a flash point of 135.4°C . It is soluble in organic solvents such as ethanol and ether .Scientific Research Applications
Biosynthesis and Natural Product Formation
- Methyl Donor in Biosynthesis : Methyl 3-(chloromethyl)benzoate has been investigated for its role as a methyl donor in the biosynthesis of esters and anisoles in fungi. Harper et al. (1989) discovered that chloromethane, a compound related to this compound, acts as a methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus, a wood-rotting fungus. This highlights its potential role in the biosynthesis of natural products (Harper, Hamilton, Kennedy, & McNally, 1989).
Organic Chemistry and Compound Synthesis
Novel Heterocyclic System Derivatives : this compound is used in organic chemistry to create novel compounds. For instance, Yahodkina-Yakovenko et al. (2018) utilized it in synthesizing derivatives of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, showcasing its utility in developing new chemical entities (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).
Preparation of Isoquinoline Derivatives : Kalugin and Shestopalov (2011) demonstrated the use of this compound in the preparation of benzofuro[3,2-c]isoquinoline derivatives, further illustrating its applicability in complex organic syntheses (Kalugin & Shestopalov, 2011).
Catalyst and Reaction Studies
Catalytic Reduction Studies : this compound's derivatives, such as methyl benzoate, have been studied for their interaction with catalysts. King and Strojny (1982) investigated the reduction of methyl benzoate on yttrium oxide, which is insightful for understanding catalytic processes involving similar compounds (King & Strojny, 1982).
Involvement in Montmorillonite Clay Catalysis : The catalytic reaction involving this compound derivatives with Montmorillonite K10 clay was studied by Wali et al. (1998). This research provides insights into the use of such compounds in catalytic reactions, potentially paving the way for novel applications in catalysis (Wali, Unnikrishnan, Pillai, Kaushik, & Satish, 1998).
Vibrational Spectroscopy and Analytical Studies
- Spectroscopy Analysis : Maiti (2014) conducted a study on the anharmonic vibrational modes of Methyl benzoate, a derivative of this compound, providing valuable information for the development of new IR pulse schemes applicable to biomolecules (Maiti, 2014).
Safety and Hazards
Methyl 3-(chloromethyl)benzoate may be irritating to the eyes, skin, and respiratory tract and should be rinsed promptly after contact . It is recommended to avoid inhaling its vapor during operation, and operation should take place in a well-ventilated area if necessary . The compound is an organochlorine compound and should be stored and handled properly to avoid reaction with oxidants and high temperatures .
properties
IUPAC Name |
methyl 3-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXHXAMAIMAABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390629 | |
| Record name | Methyl 3-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34040-63-6 | |
| Record name | Methyl 3-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-(CHLOROMETHYL)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 3-(chloromethyl)benzoate in organic synthesis?
A1: this compound is a valuable building block in organic synthesis. [] It serves as a key intermediate for synthesizing various complex molecules, particularly in pharmaceutical chemistry. For instance, it is a precursor to the vasodilator drug taprostene. []
Q2: What is an efficient method for synthesizing this compound?
A2: A recent study highlights a novel method for direct side-chain chlorination of methyl 3-methylbenzoate to yield this compound. [] This method utilizes trichloroisocyanuric acid (TCCA) as the chlorine source and N-hydroxyphthalimide (NHPI) as a radical initiator. Adding catalytic amounts of CBr4 can significantly reduce reaction time. [] This method offers a more efficient and controlled approach compared to previous methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364191.png)
![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)

![N-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl]-succinamic acid](/img/structure/B1364207.png)


![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)


![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)


![2-[[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364230.png)
![2-[4-(4-Methyl-piperidine-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364231.png)